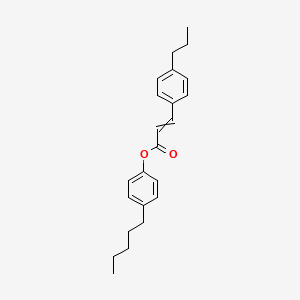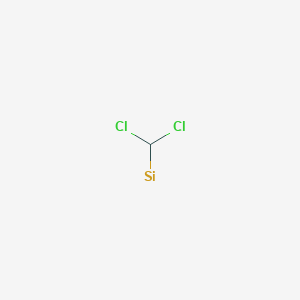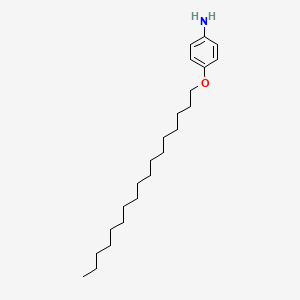
Cycloprop-2-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloprop-2-ene-1-carbonitrile is a highly reactive organic compound characterized by a strained three-membered ring structure with a nitrile group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cycloprop-2-ene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of acetylene with ethyl diazoacetate in the presence of a rhodium catalyst. This method is operationally simple and provides a scalable route to cycloprop-2-ene derivatives . Another method involves the use of α-diazoesters with alkynes, which also yields cycloprop-2-ene carboxylates .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthetic routes mentioned above can be adapted for large-scale production. The use of rhodium-catalyzed reactions and diazo compounds are likely to be employed in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Cycloprop-2-ene-1-carbonitrile undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The strained ring structure makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted cyclopropene derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which cycloprop-2-ene-1-carbonitrile exerts its effects is primarily through its high ring-strain energy, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. In biological systems, cyclopropene derivatives can interact with molecular targets such as ethylene receptors and gibberellin biosynthesis pathways, affecting plant growth and development .
Comparación Con Compuestos Similares
Cycloprop-2-ene carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
Cycloprop-2-en-1-oyl oxazolidinones: These compounds are more stable and are used in stereoselective synthesis.
3-methylcyclopropene: Another cyclopropene derivative, but with different stability and reactivity properties.
Uniqueness: Cycloprop-2-ene-1-carbonitrile is unique due to its nitrile group, which imparts different reactivity compared to other cyclopropene derivatives. This makes it particularly useful in the synthesis of nitrogen-containing compounds and in applications where the nitrile functionality is desired .
Propiedades
Número CAS |
38693-83-3 |
|---|---|
Fórmula molecular |
C4H3N |
Peso molecular |
65.07 g/mol |
Nombre IUPAC |
cycloprop-2-ene-1-carbonitrile |
InChI |
InChI=1S/C4H3N/c5-3-4-1-2-4/h1-2,4H |
Clave InChI |
GFKKDWJMXPLWJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



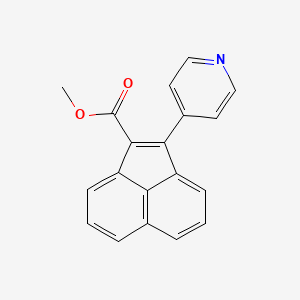
![3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid](/img/structure/B14665857.png)
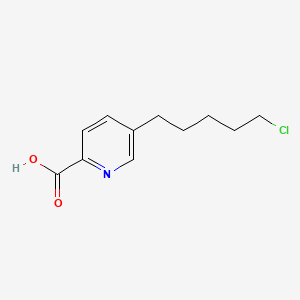
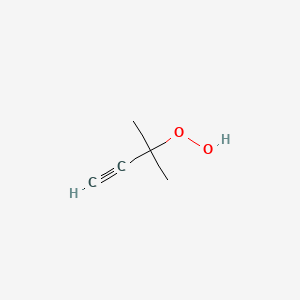
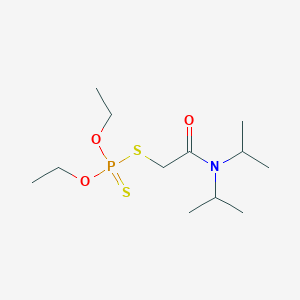
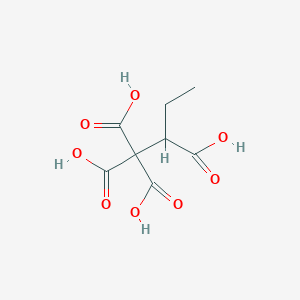
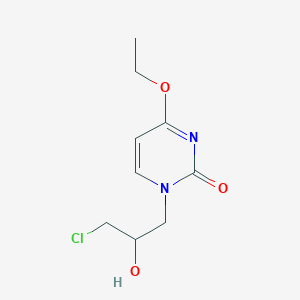
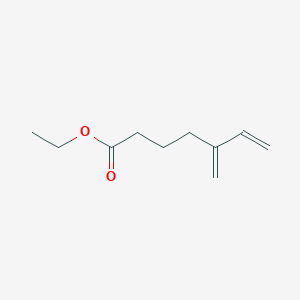
![1H-imidazo[4,5-f][2,1,3]benzoxadiazole](/img/structure/B14665902.png)
![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)
